3(4H)-Quinazolineacetamide, 4-oxo- is a nitrogen-containing heterocyclic compound with a chromenopyridine nucleus. It exhibits a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties . Its chemical structure consists of a quinazoline ring fused with a chromone moiety.
An efficient one-pot synthesis of functionalized chromeno [4,3-b]pyridine derivatives involving 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines has been reported. This reaction occurs under catalyst-free conditions in an environmentally friendly medium (ethanol–water). The process avoids traditional recrystallization and chromatographic purification methods, making it concise and efficient .
The molecular formula of 3(4H)-Quinazolineacetamide, 4-oxo- is C₁₇H₁₉N₃O₂S. Its molecular weight is approximately 329.424 g/mol . The compound’s structure comprises a quinazoline ring, a chromone unit, and an acetamide group.
3(4H)-Quinazolineacetamide, 4-oxo- is a compound belonging to the quinazoline family, characterized by its unique structure and potential biological activities. Quinazolines are heterocyclic compounds that have gained attention in medicinal chemistry due to their diverse pharmacological properties. This specific derivative, with the presence of an acetamide group and a ketone functionality, suggests potential applications in drug development and synthesis.
Source and Classification
The compound can be classified under the category of heterocyclic organic compounds. Its molecular formula and structural characteristics place it within the broader class of quinazoline derivatives, which are often explored for their therapeutic potentials, particularly in oncology and neurology.
Methods
The synthesis of 3(4H)-Quinazolineacetamide, 4-oxo- can be achieved through various synthetic routes. A common method involves the cyclocondensation of isatoic anhydride with appropriate amine precursors, followed by acylation to introduce the acetamide group.
Technical Details
Structure
The molecular structure of 3(4H)-Quinazolineacetamide, 4-oxo- features a quinazoline ring system with a ketone at the 4-position and an acetamide substituent at the 3-position. The structural formula can be represented as follows:
Data
Reactions
The compound can participate in various chemical reactions typical for quinazoline derivatives, including:
Technical Details
The mechanism of action for 3(4H)-Quinazolineacetamide, 4-oxo- is primarily linked to its interaction with biological targets within cells. Quinazoline derivatives are known to inhibit specific enzymes or receptors involved in cancer cell proliferation and other pathological processes.
Physical Properties
Chemical Properties
The applications of 3(4H)-Quinazolineacetamide, 4-oxo- are diverse, particularly in scientific research:
The 4(3H)-quinazolinone scaffold represents a privileged heterocyclic nucleus in drug design, characterized by a bicyclic structure comprising fused benzene and pyrimidine rings with a ketone moiety at position 4. The specific derivative 3(4H)-Quinazolineacetamide, 4-oxo- features an acetamide group at position 3, which dramatically enhances its drug-like properties and target interaction capabilities. This structural modification creates a versatile pharmacophore with three critical regions for bioactivity optimization: the quinazolinone core (Region A), the acetamide linker (Region B), and the variable R-group substituent (Region C) [6]. Region A provides planar aromaticity for π-π stacking interactions with biological targets, while the carbonyl groups participate in hydrogen bonding. Region B's amide bond offers conformational flexibility and additional hydrogen bonding capacity, and Region C allows for steric and electronic tuning through diverse substituents [7].
This structural versatility translates to exceptional functional significance across therapeutic domains:
Table 1: Bioactivity Profiles of Key 4-Oxo-Quinazolineacetamide Derivatives
Compound | Biological Target | Potency (IC₅₀/Ki) | Therapeutic Area | Structural Feature |
---|---|---|---|---|
5 | EGFR/HER2/CDK9 | 84.4 nM/53.9 nM/146.9 nM | Oncology | Homosulfonamide |
ii [2] | hCA IX/XII | KI = 8.2 nM/7.5 nM | Anticancer | Iodoquinazoline-sulfonamide |
34 [4] | Soluble epoxide hydrolase | 0.30 µM | Anti-inflammatory | Thiobenzyl-quinazolinone |
19 [7] | P. aeruginosa biofilm | IC₅₀ = 3.55 µM | Anti-infective | Pyrrolidine Schiff base |
9r [8] | Tyrosinase | 17.02 µM (Ki = 14.87 µM) | Dermatology | Phenylamino-triazole |
Quinazoline chemistry originated in 1869 with Griess's synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline from anthranilic acid and cyanogens [6]. However, the specific 4-oxo-quinazolineacetamide lineage emerged through strategic methodological advances:
Table 2: Evolution of Key Synthetic Methods for 4-Oxo-Quinazolineacetamides
Time Period | Synthetic Method | Key Innovation | Representative Compound |
---|---|---|---|
1895 [6] | Niementowski condensation | Anthranilic acid + formamide → 4(3H)-quinazolinone | Unsubstituted core |
1940s [6] | Grimmel-Guinther-Morgan | PCl₃-mediated cyclization with amines | 2,3-Disubstituted derivatives |
2000s [7] | Chloroacetylation-cyclization | C3-acetamide via nucleophilic displacement | Antimicrobial quinazolineacetamides |
2010s | Sulfonamide hybridization | 4-Sulfamoylbenzyl at N3 for kinase inhibition | Triple kinase inhibitor 5 |
2020s [8] | Click chemistry derivatization | Triazole linkages for enzyme inhibition | Tyrosinase inhibitor 9r |
Contemporary research pursues three interconnected objectives to address unmet therapeutic needs:
The structural plasticity of 4-oxo-quinazolineacetamides enables deliberate polypharmacology. Current aims include:
Systematic exploration of Region C modifications drives target selectivity:
In silico approaches have become indispensable:
These objectives collectively aim to establish 3(4H)-Quinazolineacetamide, 4-oxo- as a premier scaffold for next-generation therapeutics, leveraging its unique capacity for target-specific tuning while maintaining favorable pharmacokinetic properties.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7